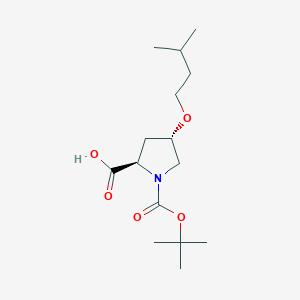

(4S)-1-Boc-4-(3-methylbutoxy)-D-proline

Description

Significance of 4-Substituted Proline Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Modification of the proline ring, particularly at the C4-position, has become a powerful strategy for fine-tuning molecular properties. nih.gov Introducing substituents at this position allows for the systematic modulation of a molecule's steric profile, polarity, and conformational preferences without altering the core backbone. nih.gov These 4-substituted proline derivatives are widely used as versatile building blocks for active pharmaceutical ingredients. enamine.netnih.gov For instance, they are key components in antiviral drugs like the hepatitis C inhibitor ledipasvir (B612246) and antidiabetic agents like saxagliptin. enamine.netnih.gov By creating a library of proline analogs with diverse 4-substituents (e.g., fluoro, hydroxyl, alkyl, aryl), chemists can explore structure-activity relationships and optimize compounds for enhanced potency, selectivity, and pharmacokinetic properties. nih.govossila.com

While L-proline is the naturally occurring proteinogenic amino acid, its mirror image, D-proline, is a so-called "unnatural" amino acid that serves as an invaluable chiral building block. researchgate.net The use of D-amino acids is a key strategy in medicinal chemistry to enhance the stability of peptide-based drugs against enzymatic degradation by proteases, which are evolved to recognize L-amino acids.

D-proline and its derivatives are crucial chiral intermediates in the synthesis of numerous pharmaceuticals, including the anti-migraine drug eletriptan. researchgate.net Furthermore, their rigid, stereochemically defined structure makes them excellent catalysts and auxiliaries in asymmetric synthesis, where the goal is to produce a single desired enantiomer of a chiral molecule. researchgate.netresearcher.life The tert-butoxycarbonyl (Boc) protecting group, as seen in Boc-D-proline, is frequently employed in peptide synthesis and other organic transformations. chemimpex.com This group temporarily masks the reactive amine, allowing for controlled, sequential reactions, and can be removed under specific conditions, making Boc-protected D-proline derivatives highly versatile intermediates. chemimpex.com

(4S)-1-Boc-4-(3-methylbutoxy)-D-proline is a specialized chemical reagent designed for precise applications in multi-step synthesis. Its strategic importance stems from the combination of its constituent parts:

The D-Proline Scaffold : Provides a robust, conformationally restricted, and stereochemically pure foundation, ensuring the transfer of chirality into the target molecule.

The N-Boc Protecting Group : Renders the molecule stable and ready for use in standard synthetic protocols, particularly in peptide couplings or other nucleophilic additions, by preventing unwanted side reactions at the nitrogen atom. chemimpex.com

The 4-(3-methylbutoxy) Substituent : This specific ether linkage at the 4-position is the key feature that distinguishes this compound. The 3-methylbutoxy (or isopentoxy) group introduces a moderately sized, lipophilic, and flexible alkyl chain.

The unique attributes of this particular substituent are significant. Unlike a hydroxyl or amino group, the ether linkage is chemically inert under many reaction conditions and cannot act as a hydrogen bond donor. The alkyl chain increases the lipophilicity (oil-solubility) of the proline ring, which can be a critical factor in modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. The specific (4S) stereochemistry of this substituent, in combination with the (R) stereochemistry of the D-proline alpha-carbon, creates a distinct three-dimensional topography.

Chemists can use this compound as a specialized building block to introduce a specific conformational bias and a lipophilic side chain into a target molecule. medchemexpress.commedchemexpress.com This makes it a valuable intermediate for constructing novel peptides, peptidomimetics, and other complex chiral molecules where precise control over stereochemistry and physical properties is paramount.

Table 2: Comparison of 4-Substituents on Proline Scaffolds

| Substituent at C4 | Potential Influence on Molecular Properties | Example Compound Class |

|---|---|---|

| -OH (Hydroxy) | Increases polarity, hydrogen bond donor/acceptor | Hydroxyproline derivatives |

| -F (Fluoro) | Induces strong stereoelectronic effects, modulates pKa | Fluoroproline derivatives medchemexpress.com |

| -NH2 (Amino) | Introduces a basic center, hydrogen bond donor/acceptor | Aminoproline derivatives medchemexpress.com |

| -O-(CH2)2CH(CH3)2 (3-methylbutoxy) | Increases lipophilicity, provides steric bulk, chemically inert | This compound |

Structure

3D Structure

Properties

CAS No. |

147266-72-6 |

|---|---|

Molecular Formula |

C15H27NO5 |

Molecular Weight |

301.38 g/mol |

IUPAC Name |

(2R,4S)-4-(3-methylbutoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H27NO5/c1-10(2)6-7-20-11-8-12(13(17)18)16(9-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12+/m0/s1 |

InChI Key |

OODIBLFXOSDNIV-NWDGAFQWSA-N |

Isomeric SMILES |

CC(C)CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective Preparation of 4s 1 Boc 4 3 Methylbutoxy D Proline

Convergent and Divergent Synthetic Routes to the 4-Substituted D-Proline Core.

The construction of the pyrrolidine (B122466) ring with precise control over stereochemistry is a critical aspect of synthesizing (4S)-1-Boc-4-(3-methylbutoxy)-D-proline. Various strategies have been developed to achieve high stereoselectivity, starting from readily available chiral precursors or through stereocontrolled ring formation reactions.

Stereoselective Transformations from Readily Available Chiral Precursors, such as 4-Hydroxyproline (B1632879) Analogs.

A common and efficient approach to 4-substituted D-proline derivatives utilizes the chiral pool, with commercially available 4-hydroxy-D-proline serving as a key starting material. nih.gov The inherent stereochemistry of this precursor provides a robust foundation for subsequent stereospecific transformations at the C4 position.

One strategy involves the conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline. researchgate.net This transformation sets the stage for introducing various substituents at the C4 position with the desired (4S) stereochemistry. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. However, direct substitution at C4 can be challenging and may require activation.

A more versatile approach involves the oxidation of the C4 hydroxyl group to a ketone, yielding a 4-oxoproline derivative. This intermediate can then undergo stereoselective reduction or alkylation to introduce the desired substituent. For instance, the reduction of N-Boc-4-oxo-L-proline benzyl (B1604629) ester can be controlled to yield different diastereomers of 3-fluoro-4-hydroxyprolines, highlighting the potential for stereoselective synthesis. acs.org

The following table summarizes representative transformations starting from 4-hydroxyproline analogs:

| Starting Material | Key Transformation | Intermediate/Product | Stereochemical Outcome |

| trans-4-Hydroxy-L-proline | Oxidation/Reduction Sequence | cis-4-Hydroxy-D-proline | Inversion of stereochemistry at C4 |

| N-Boc-4-hydroxy-L-proline methyl ester | Oxidation (e.g., Swern, Dess-Martin) | N-Boc-4-oxo-L-proline methyl ester | Planar ketone for stereoselective addition |

| N-Boc-4-oxo-L-proline benzyl ester | Electrophilic Fluorination | 3-Fluoro-4-oxoproline derivative | Regioselective functionalization at C3 |

Pyrrolidine Ring Formation Strategies with High Stereochemical Control, including 1,3-Dipolar Cycloadditions.

An alternative to modifying existing chiral precursors is the de novo construction of the pyrrolidine ring with high stereochemical control. Among the most powerful methods for this purpose is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. rsc.orgacs.orgnih.gov

This strategy involves the generation of an azomethine ylide, which then reacts with an alkene to form the five-membered pyrrolidine ring. The stereochemistry of the final product can be controlled by the geometry of the azomethine ylide and the dienophile, as well as by the use of chiral catalysts or auxiliaries. diva-portal.org For the synthesis of D-proline derivatives, a D-amino acid can be used as the source of the azomethine ylide, or an asymmetric catalyst can be employed to favor the formation of the desired enantiomer.

The reaction of an azomethine ylide, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde or isatin, with a suitable dipolarophile can lead to highly substituted pyrrolidines with excellent regio- and diastereoselectivity. rsc.orgresearchgate.net The choice of solvent and catalyst can significantly influence the stereochemical outcome of the cycloaddition.

Key features of 1,3-dipolar cycloadditions for proline synthesis include:

High stereocontrol: The concerted nature of the cycloaddition often leads to a high degree of stereospecificity.

Convergent synthesis: Two fragments are brought together in a single step to form the core ring structure.

Versatility: A wide range of azomethine ylides and dipolarophiles can be employed, allowing for the synthesis of diverse proline analogs.

Transformation of Prolinol Derivatives to Proline Frameworks via Oxidation.

Another synthetic route to the proline core involves the transformation of prolinol derivatives. D-Prolinol, which can be derived from D-proline, can serve as a chiral building block. The primary alcohol of the prolinol can be oxidized to a carboxylic acid to furnish the desired proline framework.

A variety of oxidation methods are available for the conversion of primary alcohols to carboxylic acids, offering a range of conditions to suit different substrates and protecting groups. organic-chemistry.org Common reagents for this transformation include:

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a powerful oxidant for this purpose.

Ruthenium-based reagents: Ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ with an oxidant like NaIO₄, is another effective option.

TEMPO-mediated oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) provides a milder alternative.

For the synthesis of this compound, a suitably protected (4S)-4-(3-methylbutoxy)-D-prolinol would be the required precursor. The oxidation of the primary alcohol at the C2 position would then yield the corresponding carboxylic acid. Careful selection of the oxidizing agent is crucial to avoid over-oxidation or side reactions, especially in the presence of the ether linkage at C4.

Installation of the 3-Methylbutoxy Moiety at C4.

Once the D-proline core with the correct stereochemistry at C4 is established, the next critical step is the introduction of the 3-methylbutoxy group. This can be achieved through stereospecific etherification reactions or via late-stage functionalization strategies.

Stereospecific Etherification Reactions at the C4-Hydroxyl Position of D-Proline Precursors.

The most direct method for installing the 3-methylbutoxy group is through the etherification of a 4-hydroxy-D-proline derivative. Two classical and reliable methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this context, the hydroxyl group of a protected (4S)-4-hydroxy-D-proline derivative would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then be reacted with 1-bromo-3-methylbutane (B150244) (isoamyl bromide) to form the desired ether. This reaction typically proceeds via an SN2 mechanism, which would result in the retention of stereochemistry at the C4 position if the hydroxyl group is directly involved. However, activation of the hydroxyl group as a sulfonate ester followed by SN2 displacement with 3-methylbutoxide would lead to inversion of stereochemistry.

The Mitsunobu reaction offers a powerful alternative for the etherification of alcohols with inversion of stereochemistry. organic-chemistry.org This reaction involves the use of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for nucleophilic attack by an acidic pronucleophile. rsc.org In this case, 3-methylbutanol would act as the nucleophile. Starting with a cis-4-hydroxy-D-proline derivative (with (4R) stereochemistry), the Mitsunobu reaction with 3-methylbutanol would lead to the desired (4S)-4-(3-methylbutoxy) product due to the inversion of configuration at the C4 center. The reaction is known for its mild conditions and broad substrate scope. nih.gov

| Etherification Method | Starting Material Stereochemistry at C4 | Reagents | Expected Stereochemical Outcome at C4 |

| Williamson Ether Synthesis | (4S) | 1. NaH; 2. 1-bromo-3-methylbutane | Retention (4S) |

| Mitsunobu Reaction | (4R) | PPh₃, DEAD/DIAD, 3-methylbutanol | Inversion to (4S) |

Late-Stage Functionalization Strategies for C4 Substituents in Complex Pyrrolidine Systems.

In recent years, late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules at positions that are traditionally difficult to access. C-H activation methodologies, in particular, offer the potential to directly introduce functional groups at specific C-H bonds of a pre-existing molecular scaffold.

For the synthesis of 4-alkoxy-proline derivatives, a late-stage C-H functionalization approach could, in principle, be envisioned. This would involve the direct activation of a C-H bond at the C4 position of a protected D-proline derivative, followed by the introduction of the 3-methylbutoxy group. While challenging, such a strategy would offer a highly convergent and atom-economical route.

Palladium-catalyzed C(sp³)–H arylation of pyrrolidines at the C4 position has been demonstrated, showcasing the feasibility of functionalizing this position. While this has primarily been applied to the formation of C-C bonds, the development of related C-O bond-forming reactions is an active area of research. These methods often rely on directing groups to achieve regioselectivity. For a 1-Boc-D-proline substrate, the Boc group itself might not be a strong directing group for C4 functionalization, potentially requiring the installation of a temporary directing group at the nitrogen atom.

While still a developing area, the prospect of late-stage C-H etherification at the C4 position of proline derivatives holds promise for future synthetic strategies, potentially streamlining the synthesis of compounds like this compound.

N-Protection Strategy with tert-Butoxycarbonyl (Boc) Group and its Role in Synthetic Design and Control

The use of the tert-butoxycarbonyl (Boc) group for the protection of the proline nitrogen atom is a cornerstone in the synthesis of this compound and its analogues. nih.govgoogle.com This strategy is not merely for masking the reactivity of the secondary amine but plays a crucial, multifaceted role in directing the stereochemical outcome of subsequent transformations. nih.govbiointerfaceresearch.com

The Boc group's steric bulk influences the conformational equilibrium of the pyrrolidine ring. In N-Boc-proline derivatives, the carbamate (B1207046) exists as a mixture of cis and trans rotamers, which can affect the reactivity and selectivity of reactions at adjacent positions. nih.gov Furthermore, the Boc group is instrumental in facilitating the deprotonation of the α-carbon (C2), enabling stereoselective alkylation reactions. The presence of the Boc group is known to influence the diastereoselectivity of such alkylations. nih.gov It also serves as a stable protecting group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, ensuring the integrity of other functional groups in the molecule. google.com This balance of stability and facile cleavage makes the Boc group a versatile tool in multi-step synthetic sequences. nih.govgoogle.com In the context of peptide synthesis, Boc-protected proline derivatives are essential for building complex peptide chains. nih.gov

Diastereoselective Control in the C4-Functionalization of D-Proline Derivatives

Achieving precise diastereoselective control at the C4 position of the D-proline scaffold is a significant synthetic challenge. The stereochemistry at this position profoundly impacts the conformation and biological activity of peptides and peptidomimetics containing these residues. mdpi.com A variety of advanced methodologies have been developed to introduce functional groups at C4 with high stereochemical fidelity.

Mechanistic Insights into Stereoselective Alkylations of 4-Substituted Proline Esters

The stereoselective alkylation of enolates derived from 4-substituted proline esters is a powerful method for introducing new stereocenters. nih.gov The reaction typically proceeds via the formation of a lithium enolate, which then reacts with an electrophile. The diastereoselectivity of this process is governed by a complex interplay of factors, including the nature of the N-protecting group, the ester group, the substituent at the C4 position, and the incoming electrophile. nih.govrsc.org

Mechanistically, the enolate can adopt different conformations, and the electrophile can approach from either the endo or exo face relative to the bicyclic-like structure of the proline ring. The existing stereocenter at C4, typically bearing a bulky silyloxy protecting group, effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. nih.gov For instance, the alkylation of N-Boc-4-silyloxyproline esters shows that the stereochemical outcome is dependent on the alkylating reagent. nih.gov While allylic halides often result in retention of configuration, benzylic halides can lead to inversion. nih.gov

| N-Protecting Group | Ester Group | Electrophile | Diastereomeric Ratio (retention:inversion) | Reference |

| Boc | Methyl | Allyl Bromide | 53 : 47 | rsc.org |

| Boc | (-)-Menthyl | Allyl Bromide | 75 : 25 | rsc.org |

| Boc | (+)-Menthyl | Allyl Bromide | 89 : 11 | rsc.org |

| Boc | (+)-Menthyl | Methyl Iodide | 94 : 6 | rsc.org |

| Benzoyl | Methyl | Benzyl Halide | High (inversion favored) | nih.gov |

This table illustrates the influence of protecting groups and electrophiles on the diastereoselectivity of C2 alkylation in 4-substituted proline esters.

Impact of Chiral Auxiliaries and Protecting Groups on Diastereoselectivity in D-Proline Synthesis

Chiral auxiliaries and protecting groups are fundamental tools for inducing diastereoselectivity in the synthesis of D-proline derivatives. thieme-connect.comresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. thieme-connect.com After the desired transformation, the auxiliary is removed.

In the context of proline synthesis, chiral esters, such as those derived from menthol, have been shown to significantly enhance diastereoselectivity in alkylation reactions. nih.govrsc.org The steric bulk of the menthyl group, rather than its specific absolute configuration, appears to be the crucial factor in improving selectivity. nih.gov This auxiliary works in concert with the inherent chirality of the proline ring and the N-Boc group to create a highly ordered transition state that favors the formation of one diastereomer.

Protecting groups on the C4-hydroxyl function also play a critical role. Bulky silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBS), not only protect the alcohol but also act as powerful stereodirecting groups, influencing the facial selectivity of reactions at other positions on the pyrrolidine ring. nih.gov The choice of both the N-protecting group and the C4-protecting group is therefore a critical design element in the synthesis of complex proline derivatives. nih.gov

| Component | Role in Diastereoselection | Example | Reference |

| N-Protecting Group | Influences ring conformation and enolate geometry. | N-Boc, N-Benzoyl | nih.gov |

| Ester Group | Acts as a chiral auxiliary, provides steric hindrance. | (+)-Menthyl, (-)-Menthyl | nih.govrsc.org |

| C4-Protecting Group | Shields one face of the pyrrolidine ring. | TBDPS, TBS | nih.gov |

| Chiral Auxiliary | Temporarily introduces a chiral element to guide reaction stereochemistry. | SAMP/RAMP hydrazones, Oxazolidinones | thieme-connect.comresearchgate.net |

This table summarizes the roles of different components in controlling diastereoselectivity.

Application of Suzuki-Miyaura Cross-Coupling for C4 Functionalization

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, which has been applied to the C4-functionalization of proline derivatives. mdpi.commdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govrsc.org

To apply this methodology to D-proline, the C4-hydroxyl group can be converted into a triflate (a good leaving group), making the C4 position susceptible to oxidative addition by a palladium(0) catalyst. Subsequent transmetalation with a boronic acid and reductive elimination yields the C4-arylated or C4-vinylated proline derivative. This approach allows for the introduction of a wide array of substituents at the C4 position with high efficiency and functional group tolerance. nih.gov While this method is powerful for creating C-C bonds, it represents a different synthetic strategy than the O-alkylation used to form the ether linkage in this compound.

Diastereoselective Hydrogenation Techniques for Pyrroline (B1223166) Intermediates

The diastereoselective hydrogenation of pyrroline intermediates presents another effective strategy for accessing 4-substituted proline derivatives. nih.govmdpi.com In this approach, a double bond is strategically introduced into the pyrrolidine ring, creating a prochiral center. The subsequent hydrogenation of this double bond can be controlled to favor the formation of a specific diastereomer.

The stereochemical outcome of the hydrogenation is directed by the substituents already present on the pyrroline ring. mdpi.com For example, a substituent at the C4 position of a pyrroline-2-carboxylate can direct the hydrogenation catalyst (e.g., Palladium on carbon) to the opposite face of the ring due to steric hindrance. This substrate-controlled diastereoselectivity is a reliable method for establishing the desired stereochemistry at the newly formed chiral centers. The synthesis of (4S)-1-methyl-4-propyl-L-proline has been achieved via a synthetic route involving the hydrogenation of a 4-propylideneproline derivative, where the facial selectivity of the reduction establishes the final stereochemistry. mdpi.com

Stereochemical Characterization and Conformational Analysis of 4s 1 Boc 4 3 Methylbutoxy D Proline

Elucidation and Confirmation of Absolute and Relative Stereochemistry (4S and D-proline)

The nomenclature of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline precisely defines its stereochemical configuration at its two chiral centers: the α-carbon (C2) and the γ-carbon (C4). The "D-proline" designation indicates that the carboxyl group at C2 has the R configuration, contrasting with the S configuration of the naturally abundant L-proline. The "(4S)" descriptor specifies the absolute configuration at the C4 atom, where the 3-methylbutoxy group is attached.

The relative stereochemistry between the substituents at C2 and C4 is cis, meaning the carboxyl group and the 3-methylbutoxy group are on the same side of the pyrrolidine (B122466) ring. This is in contrast to a trans relationship where they would be on opposite sides.

Confirmation of this stereochemistry is typically achieved through a combination of synthetic strategy and analytical techniques. A common approach involves synthesis from a starting material of known chirality, such as a D-hydroxyproline derivative, where the stereochemistry at C4 is established through a stereospecific reaction like a Mitsunobu inversion or a substitution reaction that proceeds with a defined stereochemical outcome.

Unequivocal confirmation of both absolute and relative stereochemistry can be provided by single-crystal X-ray crystallography, which maps the three-dimensional arrangement of atoms in the molecule. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can also help confirm the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

| Stereocenter | Descriptor | Absolute Configuration | Implication |

|---|---|---|---|

| α-Carbon (C2) | D-proline | R | The carboxyl group has the R configuration. |

| γ-Carbon (C4) | 4S | S | The 3-methylbutoxy substituent has the S configuration. |

| Relative Stereochemistry (C2 vs. C4) | cis | N/A | The C2-carboxyl and C4-substituent are on the same face of the pyrrolidine ring. |

Advanced Spectroscopic Techniques for Stereochemical Purity and Enantiomeric Excess Assessment

Ensuring the stereochemical integrity of chiral molecules like this compound is critical for their application in fields such as medicinal chemistry and peptide science. Advanced spectroscopic and chromatographic techniques are employed to determine stereochemical purity and quantify the enantiomeric or diastereomeric excess.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and diastereomers. researchgate.net The differential interaction of the stereoisomers with the chiral environment of the column results in different retention times, allowing for their separation and quantification. Polysaccharide-based columns are commonly used for the resolution of proline derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. While enantiomers are indistinguishable in an achiral solvent, their signals can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent. nih.govscispace.com This induces chemical shift differences between the corresponding protons or carbons of the two enantiomers/diastereomers, allowing for the determination of their ratio by integrating the distinct signals. For diastereomers, direct ¹H or ¹³C NMR analysis in an achiral solvent is often sufficient to observe distinct signals for each isomer.

Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD), have also emerged as powerful tools for determining the absolute configuration and enantiomeric purity of chiral molecules directly in solution. mdpi.com

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation. researchgate.net | Separation and quantification of the (4S)-D-proline isomer from its (4R)-D-proline diastereomer and its (4R)-L-proline and (4S)-L-proline enantiomers. |

| NMR with Chiral Auxiliaries | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. nih.gov | Determination of enantiomeric excess by observing separate signals for the D- and L-proline forms after reaction with a chiral agent. |

| NMR (Direct Analysis) | Diastereomers inherently have different chemical shifts and coupling constants. | Quantification of diastereomeric purity by direct integration of distinct signals for the (4S) and (4R) isomers. |

Conformational Landscape and Dynamics of the (4S)-4-(3-methylbutoxy)-D-proline Pyrrolidine Ring

The five-membered pyrrolidine ring of proline is not planar but exists in puckered conformations to relieve torsional strain. aip.org The two predominant, low-energy conformations are the Cγ-exo and Cγ-endo puckers (also referred to as "Up" and "Down," respectively). nih.gov In the Cγ-exo pucker, the C4 atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the Cγ-endo pucker, it is on the same side. nih.gov The equilibrium between these two puckers is a critical determinant of the conformational properties of proline-containing molecules and can be significantly influenced by substituents at the 4-position. nih.govnih.gov

The conformational preference of the pyrrolidine ring in 4-substituted prolines is governed by a balance of steric and stereoelectronic effects. nih.govacs.org

Stereoelectronic effects , such as the gauche effect, are dominant when an electronegative substituent (e.g., fluorine, hydroxyl) is present at the C4 position. wisc.edunih.gov This effect favors a gauche relationship between the electron-withdrawing substituent and the ring nitrogen, which in turn biases the ring pucker. For example, (2S,4R)-4-fluoroproline (Flp) strongly prefers a Cγ-exo pucker, while (2S,4S)-4-fluoroproline (flp) favors a Cγ-endo pucker. nih.govwisc.edu

Steric effects become the primary determinant for bulky, non-electronegative substituents. These groups prefer to occupy a pseudoequatorial position to minimize steric clashes with other ring atoms. nih.govnih.gov The 3-methylbutoxy group in this compound is a bulky, alkyl ether substituent with moderate electronegativity. Its influence is therefore expected to be dominated by steric hindrance. Studies on 4-methylproline and 4-tert-butylproline have shown that bulky alkyl groups dictate the ring pucker by avoiding sterically unfavorable pseudoaxial orientations. nih.govnih.gov

In the case of a (4S)-substituted proline, a pseudoequatorial orientation of the substituent results in a Cγ-endo pucker. nih.gov Conversely, for a (4R)-substituent, a pseudoequatorial preference leads to a Cγ-exo pucker. Therefore, it is predicted that the bulky 3-methylbutoxy group in the (4S) configuration will strongly bias the pyrrolidine ring of this compound toward a Cγ-endo conformation to place the substituent in the less hindered pseudoequatorial position. This contrasts with electronegative 4S-substituents that also favor the endo pucker, but due to stereoelectronic reasons. acs.orgnih.gov

| 4-Substituted Proline | Dominant Effect | Favored Pucker | Reason |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline (Hyp) | Stereoelectronic | Cγ-exo | Gauche effect between OH and ring nitrogen. wisc.edu |

| (2S,4R)-4-Fluoroproline (Flp) | Stereoelectronic | Cγ-exo | Strong gauche effect between F and ring nitrogen. nih.gov |

| (2S,4S)-4-Methylproline (mep) | Steric | Cγ-exo | Methyl group prefers pseudoequatorial position. nih.gov |

| (2S,4S)-4-(3-methylbutoxy)-proline (Predicted) | Steric | Cγ-endo | Bulky substituent prefers pseudoequatorial position. |

Computational chemistry provides indispensable tools for exploring the conformational landscape of flexible molecules like proline derivatives. nih.gov These methods can predict the relative stabilities of different conformers and provide insights into the dynamic behavior of the pyrrolidine ring.

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to perform high-accuracy calculations on the geometry and energy of different conformers. nih.govdntb.gov.ua By performing relaxed energy scans along the ring-puckering coordinates, it is possible to map the potential energy surface and identify the minimum energy structures corresponding to the Cγ-endo and Cγ-exo states. biorxiv.org These calculations can quantify the energy difference between the puckered states, revealing the conformational bias induced by the substituent.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. unimi.itnih.gov Using a classical force field, MD simulations can model the interconversion between different puckered states and explore the full conformational ensemble available to the molecule in different environments, such as in a vacuum or in aqueous solution. nih.govbiorxiv.org Analysis of the simulation trajectory can reveal the population distribution of the endo and exo puckers and the timescales of their interconversion. For proline-rich peptides, specialized techniques like Gaussian accelerated molecular dynamics may be needed to overcome the high energy barrier for cis-trans isomerization and adequately sample the conformational space. nih.gov

These computational approaches are crucial for rationalizing experimental observations and for predicting how the specific substitution in this compound will influence its structure and, by extension, the structure of peptides into which it is incorporated.

| Methodology | Description | Application |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Solves the electronic structure of the molecule to provide accurate energies and geometries. nih.govnih.gov | Calculating the relative energies of Cγ-endo and Cγ-exo puckers; optimizing the geometry of stable conformers. |

| Molecular Dynamics (MD) | Simulates the atomic motions of the system over time based on a classical force field. unimi.it | Generating a conformational ensemble; determining the population of different puckers; studying the dynamics of ring flipping and peptide bond isomerization. |

| Potential Energy Surface (PES) Scanning | Systematically changing specific geometric parameters (e.g., dihedral angles) and calculating the energy at each point. biorxiv.org | Mapping the energy landscape of the pyrrolidine ring to identify low-energy states and the barriers between them. |

Applications of 4s 1 Boc 4 3 Methylbutoxy D Proline As a Versatile Chiral Building Block

Utility in the Stereoselective Synthesis of Complex Natural Products and Analogs

The stereoselective synthesis of complex molecules, particularly natural products and their analogs, often relies on the use of chiral pool starting materials that introduce specific stereocenters into the target structure. 4-substituted proline derivatives are frequently found in biologically active natural products and pharmaceuticals. nih.gov For instance, the 4-methylproline motif is a key component of nazumazoles, which exhibit cytotoxicity against murine leukemia cells, and (4R)-1-methyl-4-propyl-L-proline is a fragment of the antibiotic lincomycin. mdpi.com

The synthesis of these complex targets requires access to enantiomerically pure proline analogs. nih.govmdpi.com The compound (4S)-1-Boc-4-(3-methylbutoxy)-D-proline provides a scaffold with three defined stereocenters. Its Boc-protected amine and carboxylic acid functionalities allow for straightforward incorporation into synthetic routes, while the (4S)-configured alkoxy group can direct the stereochemical outcome of subsequent reactions and contribute to the final architecture of the molecule. The synthesis of such derivatives often starts from readily available precursors like 4-hydroxyproline (B1632879), with the stereochemistry at the 4-position being critical for achieving the desired biological activity in the final product. nih.gov The development of stereoselective routes to various 4-substituted prolines highlights their importance as versatile intermediates in medicinal chemistry. acs.orgnih.gov

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of proline analogs into peptide chains is a widely used strategy to induce specific conformational constraints, which are crucial for biological activity. nih.gov The rigid pyrrolidine (B122466) ring of proline restricts the conformational space of the peptide backbone, and modifications at the 4-position provide an additional layer of control. sigmaaldrich.comnih.gov

The integration of non-standard amino acids like this compound into peptide sequences is compatible with standard peptide synthesis methodologies. bachem.comluxembourg-bio.com In Solid-Phase Peptide Synthesis (SPPS), the process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. bachem.com

For incorporation, the Boc-protected this compound would be activated and coupled to the N-terminus of the resin-bound peptide chain. While the fundamental steps of deprotection, coupling, and washing remain the same, the synthesis of the custom amino acid derivative itself is a prerequisite. nih.gov The library synthesis of various alkoxyprolines has been successfully achieved on solid supports, demonstrating the feasibility of incorporating such residues into peptide chains. nih.gov This approach allows for the creation of peptides with unique structural and functional properties conferred by the 4-alkoxy substituent.

Substitution at the C4 position of the proline ring has a profound impact on the local and global conformation of a peptide. acs.org This effect is primarily due to the influence of the substituent on the pyrrolidine ring's pucker and the cis/trans isomerization of the preceding peptide bond. nih.govacs.org The pyrrolidine ring predominantly adopts two puckered conformations: Cγ-exo and Cγ-endo.

Research on analogous 4-substituted prolines, such as 4-fluoroprolines, has shown that the stereochemistry and electronic nature of the substituent dictate the preferred pucker. acs.orgresearchgate.net

4R-substitution with an electron-withdrawing group generally favors the Cγ-exo pucker, which stabilizes a trans peptide bond and is compatible with secondary structures like the polyproline II (PPII) helix. acs.orgnih.gov

4S-substitution tends to favor the Cγ-endo pucker, which is more compatible with a cis peptide bond and can promote structures like β-turns. acs.orgnih.gov

The bulky, non-polar 3-methylbutoxy group in (4S)-4-(3-methylbutoxy)-D-proline is expected to sterically favor the Cγ-endo pucker. By introducing this residue, peptide chemists can design conformationally restricted systems, including foldamers—non-natural oligomers that adopt specific, folded conformations. nih.gov This conformational control is critical for designing peptides with enhanced stability, receptor affinity, and specific biological functions. nih.gov

| Substituent Position | Favored Ring Pucker | Favored Preceding Amide Bond | Associated Secondary Structures | Reference |

|---|---|---|---|---|

| 4R (e.g., Fluoro) | Cγ-exo | trans | Polyproline II (PPII) helix, α-helix | acs.orgnih.gov |

| 4S (e.g., Fluoro, Alkoxy) | Cγ-endo | cis | β-turns, Extended conformations | acs.orgnih.gov |

While the synthesis of individual proline analogs can be laborious, a powerful technique known as "proline editing" allows for the generation of diverse 4-substituted proline residues directly within a peptide sequence on a solid support. nih.govfigshare.comnih.gov This method circumvents the need for extensive solution-phase synthesis for each new analog. nih.gov

The general strategy involves:

Incorporating a commercially available Fmoc-4-hydroxyproline (Hyp) residue into a peptide using standard SPPS. nih.govacs.org

After completing the peptide sequence, the hydroxyl group of the Hyp residue is selectively deprotected. figshare.com

This free hydroxyl group then serves as a chemical handle for a variety of modifications, such as Mitsunobu reactions, acylations, oxidations, or substitutions. nih.gov

Through this approach, the (4S)-4-(3-methylbutoxy)-D-proline residue could be generated in situ by performing an etherification reaction (e.g., a Mitsunobu reaction with 3-methylbutanol or a Williamson ether synthesis with a 3-methylbutyl halide) on a resin-bound peptide containing a 4-hydroxy-D-proline residue. figshare.comnih.gov Proline editing provides a highly efficient and practical route to synthesizing libraries of peptides with diverse functionalities at the proline 4-position, enabling rapid exploration of structure-activity relationships. nih.govnih.gov

Development of Chiral Catalysts and Ligands Derived from this compound or its Analogs

Proline and its derivatives are among the most successful organocatalysts, particularly in promoting asymmetric reactions like aldol (B89426) and Mannich reactions. organic-chemistry.orgwikipedia.org The rigid, chiral scaffold of the pyrrolidine ring is key to creating a well-defined chiral environment for catalysis. wikipedia.org

Derivatives of this compound can be envisioned as precursors to novel chiral catalysts and ligands. The core proline structure provides the essential chiral framework, while the 4-(3-methylbutoxy) group can be used to modulate the catalyst's properties:

Steric Tuning: The bulky side chain can influence the steric environment around the catalytic center, potentially enhancing enantioselectivity by controlling the approach of substrates.

Solubility: The lipophilic nature of the 3-methylbutoxy group can improve the catalyst's solubility in non-polar organic solvents.

Immobilization: The side chain can be further functionalized to attach the catalyst to a solid support, facilitating catalyst recovery and reuse. nih.gov

Researchers have developed a wide range of catalysts based on modified prolines, including proline-functionalized nanoparticles and complex porous organic cages, demonstrating the modularity of this scaffold in catalyst design. nih.govnih.gov The synthesis of proline-based N-heterocyclic carbene (NHC) ligands further illustrates the versatility of proline derivatives in coordination chemistry and catalysis. nih.gov

Contributions to the Synthesis of Structurally Diverse Heterocyclic Compounds

Beyond their role in peptides and catalysis, protected amino acids like this compound are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.net The pyrrolidine ring itself is a fundamental N-heterocycle, and the existing functionalities (the protected amine and the carboxylic acid) provide reactive sites for further chemical transformations and ring-forming reactions.

L-proline has been shown to be an effective catalyst for the synthesis of various heterocyclic systems through domino reactions. researchgate.netresearchgate.net Furthermore, the proline skeleton can be used as a synthon, where its atoms are incorporated into new ring systems. For example, functionalized proline derivatives can serve as precursors for more complex frameworks, such as triazoloprolines, through cycloaddition reactions. The stereocenters present in the starting proline derivative can be used to control the stereochemistry of the newly formed heterocyclic product, making this a powerful strategy in asymmetric synthesis. nih.gov

Advanced Functionalization and Derivatization Strategies for 4s 1 Boc 4 3 Methylbutoxy D Proline

Selective Chemical Modifications at Peripheral Sites

The structure of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline offers three primary sites for selective chemical modification: the Boc-protected nitrogen, the carboxylic acid, and the 3-methylbutoxy side chain. The ability to selectively manipulate these sites allows for the tailored synthesis of complex derivatives.

Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability under a broad range of conditions and its clean removal under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the Boc group to reveal the secondary amine. This newly freed amine can then undergo a variety of subsequent reactions, including acylation, alkylation, sulfonylation, or further peptide bond formation.

Carboxylic Acid: The carboxylic acid moiety is a versatile handle for C-terminal modification. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), can be used to form amide bonds with a wide array of amines, including amino acid esters, fluorescent labels, or solid-phase resins. Alternatively, the carboxylic acid can be converted into an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) through Fischer esterification or by reaction with an alkyl halide under basic conditions.

3-methylbutoxy Side Chain: The ether linkage of the 3-methylbutoxy group is generally stable to many reaction conditions used for peptide synthesis. However, it can be targeted for modification. Strong Lewis acids, such as boron tribromide (BBr₃), can cleave the ether bond to yield the corresponding 4-hydroxy-D-proline derivative. This exposed hydroxyl group serves as a new point for functionalization through esterification, etherification, or Mitsunobu reactions, allowing for the introduction of a diverse range of alternative side chains.

| Functional Site | Modification Reaction | Reagents | Resulting Group |

|---|---|---|---|

| Boc-Protected Nitrogen | Deprotection | TFA in DCM | Secondary Amine (-NH-) |

| Carboxylic Acid | Amide Coupling | Amine (R-NH₂), HATU or EDC | Amide (-CONH-R) |

| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) |

| 3-methylbutoxy Chain | Ether Cleavage | BBr₃ | Hydroxyl (-OH) |

Regioselective Introduction of Orthogonal Protecting Groups for Sequential Functionalization

For the synthesis of more complex molecules, the ability to deprotect one functional group while leaving others intact is crucial. This strategy, known as orthogonal protection, allows for precise, sequential chemical modifications. The starting compound is already equipped with an acid-labile Boc group. By protecting the carboxylic acid with a group that is stable to acid but removable under different conditions, an orthogonal protection scheme is established.

For example, the carboxylic acid can be converted to a benzyl ester (Bn). This group is stable to the acidic conditions required for Boc removal but can be selectively cleaved using hydrogenolysis (H₂ gas with a palladium catalyst). This scheme allows for two distinct pathways for modification:

N-Terminal Modification: The Boc group is removed with TFA, freeing the nitrogen for functionalization, while the benzyl ester at the C-terminus remains intact.

C-Terminal Modification: The benzyl ester is removed by hydrogenolysis, freeing the carboxylic acid for coupling reactions, while the N-terminal Boc group is preserved.

Other orthogonal protecting groups can also be employed, such as the Fmoc (Fluorenylmethyloxycarbonyl) group for the nitrogen (removable with a base like piperidine) and tert-butyl (tBu) esters for the carboxylic acid (removable with acid). The choice of protecting groups depends on the planned synthetic route and the chemical sensitivities of the desired functionalities.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz/Bn |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz/Bn, tBu |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, tBu |

| Carboxylic Acid | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Fmoc, Cbz/Bn |

Development of Probes and Tags Utilizing the this compound Scaffold for Chemical Biology Applications

Chemical biology often requires molecules that can be used to probe biological systems, for example, by reporting on their location or binding partners. The this compound scaffold can be readily converted into such tools by attaching probes or tags. sigmaaldrich.com Common attachments include:

Fluorescent Dyes: Molecules like fluorescein (B123965) or rhodamine can be attached to visualize the location of the proline derivative within cells or tissues.

Affinity Tags: Biotin is a popular choice, as its high-affinity interaction with streptavidin can be used to purify binding partners from complex biological mixtures.

Bioorthogonal Handles: Small, chemically inert groups like azides or terminal alkynes can be installed. These "click chemistry" handles allow the proline derivative to be covalently linked to other molecules bearing a complementary handle in a biological setting without cross-reactivity.

These probes and tags are typically installed at the N- or C-terminus. For N-terminal labeling, the Boc group is first removed, and the resulting amine is reacted with an activated form of the tag (e.g., an NHS-ester). For C-terminal labeling, the carboxylic acid is activated and reacted with an amine-functionalized tag.

| Probe/Tag Type | Example | Attachment Strategy | Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Reaction with N-terminal amine | Cellular Imaging |

| Affinity Tag | Biotin-NHS | Reaction with N-terminal amine | Protein Pull-down Assays |

| Bioorthogonal Handle | Azidopropanoic acid | Amide coupling to N-terminal amine | In-situ "Click" Ligation |

Strategies for Stereoselective Introduction of Additional Functionalities at C3 or C5 positions

Beyond the peripheral sites, the pyrrolidine (B122466) ring itself can be functionalized. Introducing substituents at the C3 or C5 positions can profoundly influence the conformational properties of the proline ring and its biological activity. Such modifications require advanced synthetic methods, often relying on C-H activation or other stereoselective bond-forming reactions. mdpi.com

Functionalization at C3: Directing group-assisted C-H activation has emerged as a powerful tool. For instance, palladium-catalyzed C(sp³)–H arylation can be used to install aryl groups at the C3 position. acs.org These reactions often employ a directing group attached to the proline nitrogen to position the catalyst correctly, leading to high regioselectivity and stereoselectivity, typically affording cis-2,3-disubstituted products.

Functionalization at C5: The C5 position, adjacent to the nitrogen, is also a target for functionalization. The electrochemical Shono oxidation is a classic method for introducing an alkoxy group at this position, which can then be substituted by various nucleophiles. researchgate.net More recently, iron-catalyzed C(sp³)–H hydroxylation has provided a method for directly installing a hydroxyl group at C5. researchgate.net These methods open pathways to a range of C5-substituted proline derivatives, which have been shown to be important for modulating biological activity in various contexts. researchgate.net

These stereoselective reactions enable the creation of highly complex and densely functionalized proline analogues from a simpler scaffold, greatly expanding the chemical space accessible for drug discovery and peptide engineering. nih.gov

| Position | Reaction Type | Key Reagents/Catalyst | Functionality Introduced |

|---|---|---|---|

| C3 | Directed C-H Arylation | Palladium Catalyst, Aryl Halide | Aryl Group |

| C5 | Shono Oxidation | Electrochemical Oxidation, Alcohol | Alkoxy Group |

| C5 | C-H Hydroxylation | Iron Catalyst, Oxidant | Hydroxyl Group |

Future Perspectives and Emerging Research Directions for 4s 1 Boc 4 3 Methylbutoxy D Proline

Advancements in Scalable and Sustainable Synthetic Methodologies for its Production

The broader application of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies for analogous 4-substituted proline derivatives often rely on multi-step sequences commencing from commercially available hydroxyproline. While effective at the laboratory scale, these methods can be resource-intensive and generate significant waste, hindering their industrial applicability.

Future research will likely focus on several key areas to address these limitations:

Catalytic Asymmetric Synthesis: A paramount goal is the development of catalytic asymmetric methods to construct the substituted pyrrolidine (B122466) ring directly, thereby avoiding lengthy chiral resolution steps or the use of a pre-existing chiral pool. This could involve, for instance, asymmetric hydrogenation or cycloaddition reactions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of proline derivatives is a rapidly growing field. Biocatalysis offers the potential for high stereoselectivity under mild reaction conditions, significantly improving the sustainability profile of the synthesis.

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can offer numerous advantages, including enhanced safety, improved reproducibility, and reduced waste generation. The development of a continuous flow process for the synthesis of this compound would represent a major step towards its large-scale production.

Green Solvents and Reagents: A critical aspect of sustainable synthesis is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. Research into the use of bio-based solvents and reagents in the synthesis of proline derivatives is an active area of investigation.

| Synthetic Approach | Potential Advantages |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced reliance on chiral starting materials. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility; reduced waste. |

| Green Chemistry Principles | Reduced environmental impact through the use of sustainable solvents and reagents. |

Exploration of Novel Chemical Reactivities and Transformations involving the Pyrrolidine Core

The pyrrolidine ring of this compound is a versatile scaffold that can be subjected to a wide array of chemical transformations to generate a diverse range of derivatives. While the chemistry of proline itself is well-established, the influence of the 4-(3-methylbutoxy) substituent on the reactivity of the pyrrolidine core remains a fertile ground for exploration.

Future research is anticipated to delve into:

Functionalization at C-5: The development of novel methods for the stereoselective functionalization of the C-5 position of the pyrrolidine ring would provide access to a new class of proline derivatives with potential applications in catalysis and medicinal chemistry.

Ring-Opening and Ring-Expansion Reactions: Controlled ring-opening of the pyrrolidine core could lead to the synthesis of valuable acyclic chiral building blocks. Conversely, ring-expansion reactions could provide access to larger nitrogen-containing heterocycles with unique conformational properties.

Dipolar Cycloaddition Reactions: The pyrrolidine nitrogen can be utilized to generate azomethine ylides, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles to construct complex polycyclic systems. The stereochemical outcome of these reactions will be of particular interest.

C-H Activation: Direct C-H activation at various positions on the pyrrolidine ring would offer a highly efficient and atom-economical approach to the synthesis of novel derivatives, bypassing the need for pre-functionalized starting materials.

Role in the Expansion of the Chiral Pool for Diversified Synthetic Applications

Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its stereochemistry. This compound, as a non-proteinogenic amino acid, has the potential to significantly expand the available chiral pool for the synthesis of complex molecules.

Its utility in this regard is expected to manifest in several ways:

Peptidomimetics: The incorporation of this unnatural amino acid into peptides can induce specific conformational constraints, leading to peptidomimetics with enhanced metabolic stability and receptor-binding affinity.

Asymmetric Catalysis: Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations. The unique steric and electronic properties of this compound could lead to the development of novel and highly selective organocatalysts.

Synthesis of Natural Products and Analogs: This chiral building block could serve as a key starting material for the total synthesis of complex natural products and their analogs, facilitating the exploration of their structure-activity relationships.

Synergistic Approaches Combining Advanced Synthetic and Computational Methods for Derivative Design and Optimization

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for the rational design and optimization of molecules with desired properties. This synergistic approach is expected to play a pivotal role in unlocking the full potential of this compound and its derivatives.

Key areas of focus will include:

Conformational Analysis: Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the conformational preferences of peptides and other molecules containing the this compound scaffold. This information is crucial for understanding their biological activity.

Virtual Screening: In silico screening of virtual libraries of derivatives can be used to identify promising candidates for a specific biological target, thereby prioritizing synthetic efforts.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of chemical reactions involving the pyrrolidine core, aiding in the optimization of reaction conditions and the development of new transformations.

QSAR and QSPR Studies: Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of derivatives with their biological activity or physical properties, facilitating the design of new molecules with improved characteristics.

The continued exploration of this compound, guided by these future perspectives, promises to yield a wealth of new chemical entities with significant potential across a broad spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in (4S)-1-Boc-4-(3-methylbutoxy)-D-proline?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the proline nitrogen, followed by stereoselective introduction of the 3-methylbutoxy group at the 4S position. Key steps include:

- Using chiral auxiliaries or catalysts to preserve the D-proline configuration.

- Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.

- Referencing similar Boc-protected proline derivatives, such as (2R,4S)-N-Boc-4-hydroxyproline methyl ester, for guidance on protecting group stability .

- Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the Boc group, 3-methylbutoxy substituent, and proline ring conformation.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use experimental LC-MS/MS data (e.g., m/z fragmentation patterns) to cross-validate molecular weight and detect impurities. Predicted spectra for D-proline derivatives can guide interpretation .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. How does the D-proline configuration influence enzymatic interactions compared to L-proline?

- Methodological Answer :

- Enzyme Specificity Assays : Test substrate activity with proline-processing enzymes (e.g., D-proline reductase in Clostridium spp.) to assess stereochemical preferences. D-proline is not metabolized by human enzymes but may interact with bacterial selenoenzymes .

- Competitive Inhibition Studies : Use kinetic assays to evaluate whether D-proline inhibits L-proline uptake in systems like Trypanosoma cruzi, where proline transporters lack stereospecificity .

- Data Interpretation : Compare binding affinities (e.g., via surface plasmon resonance) to quantify enantiomer-specific interactions.

Q. How can researchers resolve contradictions in reported binding energy data for similar proline derivatives?

- Methodological Answer :

- Molecular Docking Simulations : Model the compound’s interaction with target receptors (e.g., using AutoDock Vina) to reconcile discrepancies. For example, tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate showed stable binding (-4.5 kcal/mol), while 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine had weaker affinity (-3.0 kcal/mol) .

- Experimental Replication : Reproduce binding assays under standardized conditions (pH, ionic strength) to isolate variables affecting energy values.

Q. What strategies mitigate D-proline toxicity in mammalian cell studies?

- Methodological Answer :

- Metabolic Profiling : Monitor conversion of D-proline to L-proline via D-amino acid oxidase (DAO) using LC-MS to track 1-pyrroline-2-carboxylic acid formation .

- Toxicity Screening : Use cell viability assays (e.g., MTT) to establish safe concentrations. Note that D-proline is implicated in hyperornithinemia with gyrate atrophy (HOGA), a metabolic disorder .

Experimental Design & Data Analysis

Q. How to design a study comparing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at pH 2–12 and temperatures from 4°C to 60°C. Analyze degradation products via LC-MS/MS and NMR.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Reference Boc-protected analogs (e.g., 1-Boc-4-(4-aminophenoxy)piperidine) for degradation patterns .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites.

- Reaxys/SciFinder : Cross-reference with known reactions of Boc-protected prolines (e.g., Boc cleavage under acidic conditions) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.